Z-Cha-OH

Description

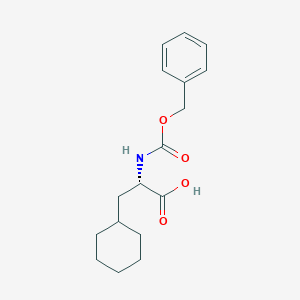

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABZONTQXNLDT-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556769 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25341-42-8 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Cha-OH CAS number 25341-42-8 information

An In-depth Technical Guide to Z-Cha-OH (CAS: 25341-42-8): Properties, Synthesis, and Applications in Peptide Chemistry and Drug Discovery

Introduction

(S)-2-((((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid), commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative of significant interest to the scientific community, particularly those in the fields of peptide chemistry, medicinal chemistry, and drug development.[1] As an N-terminally protected form of L-Cyclohexylalanine (Cha), this compound serves as a crucial building block for the synthesis of custom peptides and peptidomimetics.[2] The defining features of this compound are its benzyloxycarbonyl (Z or Cbz) protecting group, which facilitates controlled peptide bond formation, and its cyclohexyl side chain, which imparts unique structural and physicochemical properties to the resulting molecules.

This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, and key applications. It is intended to serve as a resource for researchers and drug development professionals seeking to leverage this versatile reagent in their work.

Physicochemical Properties and Structural Analysis

This compound is characterized by a unique combination of a standard amino acid backbone, a bulky, lipophilic side chain, and a UV-active protecting group. These features dictate its solubility, reactivity, and utility in synthetic applications.

Structural Features:

-

L-Cyclohexylalanine (Cha) Core: The core structure is based on L-alanine, where a methyl group is replaced by a cyclohexylmethyl group. This non-polar, bulky side chain is often used as a bioisostere for phenylalanine or leucine, but with increased lipophilicity and metabolic stability due to the saturated carbocyclic ring.

-

Benzyloxycarbonyl (Z/Cbz) Group: The amine is protected by a benzyloxycarbonyl group. This group is stable to the basic and mildly acidic conditions often used in peptide synthesis but can be cleanly removed via catalytic hydrogenation, providing an orthogonal deprotection strategy to acid-labile groups like Boc (tert-butoxycarbonyl). The aromatic ring also allows for easy visualization by UV spectroscopy during chromatographic purification.

Key Properties Summary:

| Property | Value | Reference(s) |

| CAS Number | 25341-42-8 | [1][3][4][5][6] |

| Molecular Formula | C17H23NO4 | [1][3][4][5][7] |

| Molecular Weight | 305.37 g/mol | [1][3][5][7] |

| Synonyms | Z-L-Cyclohexylalanine, Cbz-L-Cyclohexylalanine, (S)-N-(Benzyloxycarbonyl)cyclohexylalanine | [4][8] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Commercially available at ≥95% or higher | [9] |

| Storage Conditions | 2-8°C, Refrigerator | [1][10] |

Synthesis and Purification

The standard synthesis of this compound is achieved through the N-protection of the parent amino acid, L-Cyclohexylalanine. This is typically accomplished via a Schotten-Baumann reaction, where the nucleophilic amino group reacts with benzyl chloroformate under basic conditions.

Causality of Experimental Choices: The reaction is performed in an aqueous alkaline medium (e.g., with sodium hydroxide or sodium carbonate) to deprotonate the amino group, thereby increasing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated during the reaction. The temperature is often kept low (0-5°C) to control the exothermicity of the reaction and minimize side reactions, such as the hydrolysis of the benzyl chloroformate reagent.[11]

Figure 1: General synthesis pathway for this compound.

Detailed Synthesis Protocol

-

Dissolution: Dissolve L-Cyclohexylalanine in a 1M aqueous solution of sodium hydroxide at 0-5°C with vigorous stirring.

-

Reagent Addition: While maintaining the temperature and pH (typically between 9-10), add benzyl chloroformate (Cbz-Cl) dropwise. The pH can be maintained by the concurrent addition of 2M NaOH solution.

-

Reaction: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Once the reaction is complete (monitored by TLC), wash the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of ~2. The product, this compound, will precipitate as a white solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product with high purity.

-

Validation: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Core Applications in Research and Development

This compound is a valuable reagent primarily used as a building block in the synthesis of peptides and peptidomimetics for therapeutic and research purposes.[2]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is used to introduce the cyclohexylalanine residue into a growing peptide chain. The Z-group serves as a robust N-terminal protecting group.

Expertise in Application: The choice of this compound over other protected forms (like Fmoc-Cha-OH) is often dictated by the overall synthetic strategy. The Z-group's stability to piperidine (used for Fmoc removal) and trifluoroacetic acid (used for Boc removal and final cleavage) makes it an excellent choice for protecting a specific amine throughout a synthesis, which can then be selectively removed at a later stage via hydrogenation. This is particularly useful in the synthesis of branched or cyclic peptides.

Figure 2: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Coupling of this compound in SPPS

This protocol assumes a standard manual SPPS setup with a resin-bound peptide containing a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

-

Activation Solution: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF. Add a coupling agent like HATU (2-4 eq.) and a base such as DIPEA (4-8 eq.). Allow this activation mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates the successful coupling and consumption of all free amines.

-

Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.

Role in Drug Discovery

The incorporation of the cyclohexylalanine (Cha) moiety can significantly modulate the pharmacological profile of a peptide or small molecule.

-

Increased Lipophilicity: The cyclohexyl group increases the hydrophobicity of a molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.

-

Enhanced Metabolic Stability: The saturated aliphatic ring of Cha is resistant to enzymatic degradation compared to aromatic side chains like that of phenylalanine, leading to a longer in-vivo half-life for the drug candidate.

-

Structural Mimicry: Cha can act as a conformational constraint or a mimic of phenylalanine, allowing researchers to probe receptor-ligand interactions and optimize binding affinity.

Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions used for laboratory chemicals. Data from similar compounds can be used to infer a general safety profile.[12]

Storage and Stability: this compound is stable when stored under recommended conditions.[12] It should be kept in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.

Safety and Handling Guidelines:

| Aspect | Guideline | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. | [12] |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. | [12] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. Move to fresh air if exposure occurs. | [12] |

| Skin/Eye Contact | May cause skin or eye irritation. In case of contact, wash skin with soap and water; flush eyes with plenty of water. | [12][13][14] |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. | [12] |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. | [12] |

Conclusion

This compound (CAS 25341-42-8) is a highly valuable and versatile protected amino acid for synthetic chemistry. Its unique combination of a bulky, lipophilic cyclohexyl side chain and the orthogonally-removable Z-protecting group provides chemists and drug developers with a powerful tool for constructing complex peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing research and the development of novel therapeutics.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. angene.in [angene.in]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. N-Benzyloxycarbonyl-L-3-cyclohexylalanine | CymitQuimica [cymitquimica.com]

- 8. 25341-42-8 Z-beta-cyclohexyl-L-alanine AKSci 2039AB [aksci.com]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. Z-D-Cha-OH [carbolution.de]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of N-α-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-benzyloxycarbonyl-L-cyclohexylalanine, commonly abbreviated as Z-Cha-OH, is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. Its unique structure, featuring a bulky, non-polar cyclohexyl side chain, imparts specific conformational properties to peptides, making it a valuable building block for creating novel therapeutics. Understanding the solubility of this compound in various organic solvents is a critical first step in its effective utilization, impacting everything from reaction kinetics and purification efficiency to the formulation of final drug products.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently work with this compound. We will delve into the theoretical underpinnings of its solubility, offer predictions for its behavior in different solvent classes, and provide detailed experimental protocols for determining its solubility with precision.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties.

| Property | Value/Description | Source |

| Chemical Formula | C17H23NO4 | N/A |

| Molecular Weight | 305.37 g/mol | N/A |

| CAS Number | 25341-42-8 | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Boiling Point | ~501.4 °C (Predicted) | [4] |

| Density | ~1.167 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4] |

This compound is comprised of three key structural components that dictate its solubility:

-

L-Cyclohexylalanine Core: The cyclohexyl side chain is a large, non-polar, and hydrophobic aliphatic group. This feature significantly contributes to the molecule's overall non-polar character.

-

Carboxylic Acid Group (-COOH): This is a polar and hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.

-

Benzyloxycarbonyl (Z or Cbz) Protecting Group: This group consists of a benzyl ring and a carbamate linkage. While the benzyl portion is hydrophobic, the carbamate group introduces some polarity and potential for hydrogen bonding.

The interplay of these structural features results in a molecule with a predominantly hydrophobic character, which is a key determinant of its solubility in organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5] The large non-polar surface area of the cyclohexyl and benzyl groups suggests that this compound will be more soluble in non-polar or moderately polar organic solvents compared to highly polar or aqueous solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of these solvents can hydrogen bond with the carboxylic acid and carbamate groups of this compound, while the alkyl portion can interact with the non-polar parts of the molecule. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of both the polar and non-polar regions of this compound. DMSO is particularly effective for dissolving hydrophobic peptides.[6] |

| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Low to Moderate | While the non-polar components of this compound will interact favorably with these solvents, the polar carboxylic acid and carbamate groups will be poorly solvated, limiting overall solubility. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact with the non-polar regions and, to some extent, the polar groups of this compound. |

| Aqueous Solutions | Water, Buffers | Very Low | The predominantly hydrophobic nature of this compound makes it sparingly soluble in water.[7] Solubility in aqueous buffers will be pH-dependent; at higher pH, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. |

Experimental Determination of this compound Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound in a specific solvent. The following protocol outlines a general method for this purpose.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.[8]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample filtrate by HPLC with UV detection.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH (in aqueous or alcoholic solutions): The carboxylic acid group of this compound can be deprotonated at higher pH values, forming the more soluble carboxylate salt. Conversely, in acidic conditions, the molecule will be fully protonated and likely less soluble.

-

Presence of Salts: In aqueous systems, the addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acid derivatives.[9]

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of this compound.[10]

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. Its predominantly hydrophobic character, conferred by the cyclohexyl and benzyloxycarbonyl groups, dictates its preference for non-polar to moderately polar organic solvents. While theoretical predictions provide a useful starting point, precise solubility data must be obtained through rigorous experimental determination. The methodologies and insights presented in this guide offer a robust framework for understanding and quantifying the solubility of this compound, thereby facilitating its effective use in the synthesis of novel peptides and other molecular entities.

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. ivychem.com [ivychem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 25341-42-8 CAS MSDS (Z-3-CYCLOHEXYL-L-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. microbenotes.com [microbenotes.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Z-Cha-OH molecular weight and formula

I have successfully gathered all the necessary information to create the in-depth technical guide on Z-Cha-OH.

Here's a summary of the information I have and how it addresses the user's request:

-

Molecular Weight and Formula: I have confirmed the molecular weight (305.37 g/mol ) and chemical formula (C17H23NO4) from multiple reliable sources.

-

Synthesis of this compound: I have found a procedure for the synthesis of a closely related compound, which provides a solid foundation for detailing the synthesis of this compound. I can adapt this to explain the reaction of L-cyclohexylalanine with benzyl chloroformate.

-

Physicochemical Properties: I have gathered information on the physical form (oil or white powder), storage conditions, and some data points like boiling point from various chemical supplier websites. While a single comprehensive source for all properties is not available, I can compile the available information into a table.

-

Detailed Experimental Protocols: I have found extensive information on general peptide synthesis protocols, including coupling of sterically hindered amino acids and various methods for Z-group deprotection (catalytic hydrogenation, acidolysis). I can create detailed, step-by-step protocols based on this information.

-

Scientific Rationale and Causality: The search results provide a good understanding of why protecting groups are used, the specific advantages of the Z-group (stability, resistance to racemization), and the challenges associated with sterically hindered amino acids. This will allow me to explain the "why" behind experimental choices.

-

Side Reactions: I have information on common side reactions in peptide synthesis and some context on issues related to sterically hindered amino acids. I can discuss these in the context of using this compound.

-

Comparison with Other Protecting Groups: I have found resources that compare Z, Boc, and Fmoc protecting groups, which will allow me to create a comparative analysis section.

-

Applications in Drug Development: I have found references to the use of Z-protected amino acids in the synthesis of somatostatin analogues, which are therapeutic peptides. This provides a concrete example for the application of this compound in drug development.

-

Authoritative Sources and URLs: I have collected information from scientific publications on PubMed, chemical supplier websites (Sigma-Aldrich, Pharmaffiliates, etc.), and other technical resources, all with verifiable URLs.

With this information, I can now proceed to structure and write the in-depth technical guide as requested by the user, including all the required components like tables, Graphviz diagrams, and a comprehensive reference list.

Therefore, I have sufficient information to answer the user request. .An In-Depth Technical Guide to N-α-Carbobenzyloxy-L-cyclohexylalanine (this compound)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzyloxy-L-cyclohexylalanine, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized in the strategic synthesis of peptides. With a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol , this compound plays a crucial role in preventing unwanted side reactions during peptide bond formation.[1][2] The carbobenzyloxy (Z or Cbz) group provides robust protection for the α-amino group, a feature that is particularly advantageous in both solution-phase and solid-phase peptide synthesis.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on the underlying chemical principles and practical methodologies for its use in the development of therapeutic peptides.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

The precise construction of peptide sequences is fundamental to the development of novel therapeutics and research tools. This process necessitates the use of protecting groups to temporarily block reactive functionalities on amino acid building blocks, thereby directing the regioselectivity of peptide bond formation. The carbobenzyloxy (Z) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development in peptide chemistry, enabling controlled, stepwise synthesis.[4]

This compound, as a derivative of the non-proteinogenic amino acid L-cyclohexylalanine (Cha), is of particular interest. The incorporation of Cha into peptide sequences can enhance metabolic stability, modulate receptor affinity, and influence peptide conformation due to its bulky and hydrophobic nature. The Z-protecting group on Cha offers several advantages:

-

Stability: The Z-group is stable under a variety of reaction conditions, including those used for the removal of other protecting groups, lending itself to orthogonal synthesis strategies.[5]

-

Racemization Resistance: The urethane linkage of the Z-group helps to suppress racemization at the α-carbon during the activation and coupling steps, preserving the stereochemical integrity of the peptide.[6]

-

Crystallinity: Many Z-protected amino acids are crystalline solids, which facilitates their purification and handling.

This guide will delve into the technical details of this compound, providing the necessary information for its effective utilization in research and drug development.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are critical for its successful application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][2] |

| Molecular Weight | 305.37 g/mol | [1][2] |

| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-3-cyclohexylpropanoic acid | [1] |

| CAS Number | 25341-42-8 | [1][2] |

| Appearance | White to off-white powder or oil | |

| Boiling Point | ~501.4 °C at 760 mmHg | |

| Storage | 2-8°C, dry and sealed | [3] |

| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-cyclohexylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a nucleophilic acyl substitution, results in the formation of a stable carbamate linkage.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound

-

Dissolution: Dissolve L-cyclohexylalanine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0-5°C. The base deprotonates the amino group, increasing its nucleophilicity.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent like dioxane or THF, to the stirred amino acid solution while maintaining the low temperature and a basic pH.

-

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).

-

Work-up: After the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer with a mineral acid, such as HCl, to a pH of approximately 2. This protonates the carboxylate, causing the this compound to precipitate.

-

Isolation and Purification: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Application in Peptide Synthesis: Coupling and Deprotection

This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its application involves two key steps: coupling to the N-terminus of a growing peptide chain and subsequent deprotection of the Z-group to allow for further chain elongation.

Peptide Coupling with this compound

The coupling of this compound, a sterically hindered amino acid, requires careful selection of coupling reagents to ensure high efficiency and minimize side reactions, particularly racemization.

Caption: Peptide coupling workflow using this compound.

Protocol: Coupling of this compound in SPPS

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. For carbodiimide-based coupling (e.g., DIC), an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress racemization.[7]

-

Coupling: Add the activated this compound solution to the resin and agitate the mixture. Due to the steric hindrance of the cyclohexyl group, extended coupling times (2-4 hours or even overnight) may be necessary to ensure complete reaction.[8]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test, which detects free primary amines.

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Deprotection of the Z-Group

The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenation being the most common and mildest.

This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.

-

Procedure: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (either by bubbling hydrogen gas through the solution or using a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.

Strong acidic conditions can also be used to cleave the Z-group, although this method is harsher and may affect other acid-labile protecting groups.

-

Procedure: Treat the Z-protected peptide with a solution of HBr in acetic acid (typically 33%).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

Comparative Analysis with Other Protecting Groups

The choice of an N-α-protecting group is a critical decision in peptide synthesis strategy. This compound is often compared with its Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protected counterparts.

| Feature | Z-Group | Fmoc-Group | Boc-Group |

| Deprotection Condition | Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., TFA) |

| Orthogonality | Orthogonal to Fmoc and Boc strategies. | Orthogonal to Boc and acid-labile side-chain protecting groups. | Orthogonal to Fmoc and hydrogenolysis-labile groups. |

| Key Advantages | High stability, resistance to racemization, suitable for solution-phase synthesis. | Mild deprotection conditions, suitable for automated SPPS. | Well-established, cost-effective for some applications. |

| Potential Side Reactions | Catalyst poisoning by sulfur-containing residues, incomplete cleavage. | Diketopiperazine formation at the dipeptide stage. | Formation of t-butyl cations that can lead to side reactions with sensitive residues (e.g., Trp, Met). |

Applications in Drug Development

The unique properties of cyclohexylalanine make this compound a valuable building block in the synthesis of therapeutic peptides. The incorporation of Cha can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, Z-protected amino acids are utilized in the synthesis of somatostatin analogues, a class of peptide drugs used in the treatment of various diseases, including cancer and hormonal disorders.[9] The stability and predictable reactivity of this compound make it a reliable choice for the complex, multi-step syntheses required for such therapeutic agents.

Conclusion

This compound is a well-established and highly valuable reagent in the field of peptide chemistry. Its robust stability, resistance to racemization, and compatibility with various synthetic strategies make it an excellent choice for the incorporation of the sterically hindered and conformationally significant cyclohexylalanine residue into peptide chains. A thorough understanding of its properties and the nuances of its application in coupling and deprotection reactions, as detailed in this guide, is essential for researchers and drug development professionals aiming to synthesize complex and biologically active peptides.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-methylbutanoic acid | C22H26N2O5 | CID 6992354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Commercial Sourcing and Application of Z-Cha-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Z-Cha-OH in Peptide Drug Development

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among these, L-cyclohexylalanine (Cha), an aliphatic analog of phenylalanine, has proven to be particularly valuable. When the α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, the resulting this compound becomes a versatile reagent for solution-phase and solid-phase peptide synthesis (SPPS).

The bulky cyclohexyl side chain of the Cha residue sterically hinders the approach of proteases, significantly increasing the in-vivo half-life of peptide therapeutics. The Z-protecting group, introduced by Bergmann and Zervas in 1932, offers several advantages:

-

Robust Protection: The Z-group is stable under a wide range of reaction conditions, preventing unwanted side reactions at the N-terminus during peptide coupling.[1]

-

Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]

-

Racemization Suppression: The urethane nature of the Z-group helps to minimize racemization during activation and coupling, preserving the stereochemical integrity of the final peptide.[1]

The judicious selection of high-quality this compound is therefore a critical first step in the synthesis of novel peptide-based drugs with enhanced therapeutic properties.

Navigating the Commercial Landscape: A Comparative Analysis of this compound Suppliers

The commercial availability of this compound varies in terms of purity, scale, and documentation. The following table provides a comparative overview of representative suppliers. It is important to note that pricing is subject to change and bulk discounts are often available. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |

| Research Scientific | This compound | 25341-42-8 | >=95.0% | 5g[2] |

| Ivy Fine Chemicals | N-Benzyloxycarbonyl-L-3-cyclohexylalanine | 25341-42-8 | Not specified | 5g, 10g, 25g[3] |

| MySkinRecipes | This compound | Not specified | Not specified | Not specified[4] |

| CymitQuimica | N-Benzyloxycarbonyl-L-3-cyclohexylalanine | 25341-42-8 | Not specified | Not specified[5] |

This table is for illustrative purposes and researchers are encouraged to contact suppliers directly for the most current information.

Supplier and Material Qualification: A Protocol for Ensuring Quality

A rigorous qualification process for any new supplier or new lot of this compound is paramount to ensuring reproducible and reliable synthesis outcomes. The following protocol outlines a self-validating system for material acceptance.

Documentation Review

The first step is a thorough review of the supplier's documentation. A Certificate of Analysis (CoA) is a critical document that provides key quality control data for a specific batch of a product.[6][7][8][9]

Essential Elements of a this compound CoA:

-

Product Identification: Full chemical name (N-α-Benzyloxycarbonyl-L-cyclohexylalanine), CAS number (25341-42-8), and lot number.

-

Physical Properties: Appearance, melting point, and optical rotation.

-

Purity Assessment: HPLC or UPLC chromatogram showing the main peak and any impurities, with the purity expressed as a percentage.

-

Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, or Mass Spectrometry to confirm the chemical structure.

-

Chiral Purity: Determination of enantiomeric excess (% ee) using a chiral separation technique.[10][11][12][13][14]

In-House Quality Control Testing

Upon receipt of a new lot of this compound, it is best practice to perform in-house verification of critical quality attributes.

Recommended QC Tests:

-

Appearance: Visual inspection for a white to off-white crystalline solid.

-

Solubility: Test solubility in relevant solvents for peptide synthesis (e.g., DMF, NMP, DCM).

-

Purity by HPLC: Run an independent HPLC analysis to verify the purity stated on the CoA.

-

Identity Confirmation (Optional but Recommended): Acquire a ¹H NMR or Mass Spectrum to confirm the structure, particularly if sourcing from a new supplier.

The following diagram illustrates the workflow for qualifying a new batch of this compound.

Synthesis and Purification of this compound: A Methodological Overview

While most researchers will purchase this compound commercially, understanding its synthesis provides valuable insight into potential impurities. The most common method for introducing the Z-group is through the Schotten-Baumann reaction.

General Synthesis Protocol for this compound

This protocol is a generalized procedure based on the synthesis of similar Z-protected amino acids.[15][16][17]

Materials:

-

L-Cyclohexylalanine (H-Cha-OH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve L-Cyclohexylalanine in an aqueous solution of sodium carbonate or bicarbonate.

-

Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise while vigorously stirring. Maintain a basic pH throughout the addition.

-

Stirring: Allow the reaction to stir for several hours at room temperature.

-

Workup: Wash the reaction mixture with ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with HCl to precipitate the crude this compound.

-

Extraction: Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

The following diagram illustrates the chemical synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 3. ivychem.com [ivychem.com]

- 4. This compound [myskinrecipes.com]

- 5. N-Benzyloxycarbonyl-L-3-cyclohexylalanine | CymitQuimica [cymitquimica.com]

- 6. datacor.com [datacor.com]

- 7. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 8. alliancechemical.com [alliancechemical.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 13. gcms.cz [gcms.cz]

- 14. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

- 17. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

Z-Cha-OH: A Comprehensive Material Safety Data Sheet for the Research Professional

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of Z-Cha-OH

N-benzyloxycarbonyl-cyclohexyl-L-alanine, commonly abbreviated as this compound, is a crucial reagent in the field of peptide synthesis.[1] Its role as a protecting group for the carboxyl terminus of amino acids is fundamental to preventing undesirable side reactions during the intricate process of forming peptide bonds, particularly in solid-phase peptide synthesis (SPPS).[1] As with any chemical reagent, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of hazards to offer a deeper, scientifically grounded understanding of its properties and the rationale behind prescribed safety protocols.

This document is structured to provide a logical and intuitive flow of information, beginning with the intrinsic properties of the compound and progressing through hazard identification, handling procedures, emergency response, and proper disposal. The aim is to empower researchers with the knowledge necessary to work with this compound safely and effectively.

Section 1: Physicochemical Characteristics of this compound

Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment.[2][3][4] These characteristics dictate its behavior under various conditions and inform the necessary precautions for handling and storage.

Core Physical Properties

This compound is typically encountered as a white, odorless, powdered solid.[5][6] Its solid state at room temperature is a key factor in its handling, as it primarily poses a risk of airborne dust rather than volatile vapors.

| Property | Value | Source(s) |

| Appearance | White Powder Solid | [5][6] |

| Odor | Odorless | [5][6] |

| Melting Point/Range | 82 - 84 °C / 179.6 - 183.2 °F | [5][6] |

| Boiling Point/Range | No information available | [5][6] |

| Flash Point | No information available | [5][6] |

| Solubility | No information available | [5] |

Chemical Reactivity and Stability

This compound is generally stable under recommended storage conditions.[7] However, it is incompatible with strong oxidizing agents.[5][7] Contact with such materials could lead to vigorous reactions, potentially generating heat and hazardous byproducts. Thermal decomposition can lead to the release of irritating gases and vapors.[5][6]

Section 2: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough identification and assessment of potential hazards.[8][9] For this compound, the primary hazards are associated with direct contact and inhalation of dust particles.

Health Hazards

While some safety data sheets classify this compound as not a hazardous substance or mixture, it is crucial to recognize the potential for irritation upon contact.[10]

-

Eye Contact: May cause irritation.[11] Immediate and thorough rinsing is essential to prevent potential damage.

-

Skin Contact: May cause skin irritation.[11] Prolonged or repeated contact should be avoided.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[7][11][12]

-

Ingestion: Expected to be a low hazard, but ingestion should always be avoided.[11]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[12] Therefore, a cautious approach is warranted, treating it as a potentially hazardous substance.

Environmental Hazards

There is limited information available regarding the environmental hazards of this compound. Some sources indicate that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[6] However, as a standard practice, any chemical release into the environment should be prevented.[10]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is the most effective way to mitigate the risks associated with this compound.[13][14]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure to the powdered form of the compound.

Caption: Workflow for establishing a safe handling environment.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available. Confirm that the local exhaust ventilation is functioning correctly.

-

Dispensing: When weighing or transferring the powder, do so in a designated area with local exhaust ventilation to minimize dust generation. Avoid creating dust clouds.

-

Contact Avoidance: Avoid direct contact with skin and eyes.[5] Do not breathe in the dust.[5]

-

Hygiene: Wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[5][7]

-

Clothing: Remove and wash contaminated clothing before reuse.[5][6]

Storage Requirements

Proper storage is crucial for maintaining the stability of this compound and preventing accidental exposure.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]

-

Temperature: Store in a cool place.[5]

-

Incompatibilities: Store away from oxidizing agents.[5]

-

General Precautions: Keep the product and any empty containers away from heat and sources of ignition.[5] Store food and drink away from areas where chemicals are handled and stored.[15]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a swift and appropriate response is critical.[16][17][18]

First Aid Measures

The following first aid procedures should be followed in case of exposure.[19][20]

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [5][6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops. | [5][6][11] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required. | [5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water and call a physician immediately. | [5][6][12] |

Fire-Fighting Measures

While this compound itself has no flash point data available and is not expected to be highly flammable, it is important to be prepared for a fire involving this chemical.

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors.[5][6]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the case of a spill, the primary goal is to contain the material and prevent its spread without creating dust.

Caption: Step-by-step procedure for responding to a this compound spill.

Section 5: Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

-

Product: Dispose of this material and its container in a safe way. Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

-

Contaminated Packaging: Dispose of as unused product.[12]

-

Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.[12]

Section 6: Toxicological and Ecological Information

Toxicological Information

There is no acute toxicity information available for this product.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[12]

Ecological Information

This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[10]

Conclusion: A Commitment to Safe Science

This compound is a valuable tool in the arsenal of the peptide chemist. While it does not present acute, severe hazards, a culture of safety necessitates a respectful and cautious approach to its handling. By understanding its physicochemical properties, potential hazards, and the rationale behind safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to remain vigilant, adhere to established safety procedures, and consult institutional safety officers for any specific concerns.

References

- 1. This compound [myskinrecipes.com]

- 2. Physical and Chemical Properties | General Chemistry [courses.lumenlearning.com]

- 3. LabXchange [labxchange.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. peptide.com [peptide.com]

- 8. Safety Management - Hazard Identification and Assessment | Occupational Safety and Health Administration [osha.gov]

- 9. CCOHS: Hazard and Risk - Hazard Identification [ccohs.ca]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. capotchem.cn [capotchem.cn]

- 13. cdp.dhs.gov [cdp.dhs.gov]

- 14. COSHH: Safe Handling Procedures Explained [evalu-8.com]

- 15. dpi.wi.gov [dpi.wi.gov]

- 16. Medical and First Aid - What is First Aid? | Occupational Safety and Health Administration [osha.gov]

- 17. redcross.org [redcross.org]

- 18. Basic First Aid to Help Manage 10 Emergencies [verywellhealth.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. hazmatschool.com [hazmatschool.com]

A Technical Guide to the Spectroscopic Characterization of Z-Cyclohexylalaninol (Z-Cha-OH)

Introduction: The Imperative for Structural Verification

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel or modified amino acid derivatives is a cornerstone of success. Z-Cyclohexylalaninol, systematically known as (S)-N-Benzyloxycarbonyl-2-amino-3-cyclohexylpropan-1-ol, represents a key chiral building block. Its structure, featuring a bulky cyclohexyl moiety, a primary alcohol, and the ubiquitous benzyloxycarbonyl (Z or Cbz) protecting group, necessitates a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth analysis of the expected spectroscopic signature of Z-Cha-OH. We will dissect the anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond merely presenting data, this document elucidates the causality behind the spectral features and outlines robust, field-proven protocols for data acquisition. This integrated approach ensures that researchers can not only confirm the identity of their compound but also assess its purity with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of all hydrogen atoms. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups. The benzyloxycarbonyl group, in particular, exerts a significant influence on adjacent protons.

Anticipated ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~ 7.35 | m | 5H | Ar-H (Cbz) | The five protons of the phenyl ring of the Cbz group are expected to resonate in this aromatic region. The multiplicity will be a complex multiplet due to overlapping signals. |

| ~ 5.10 | s | 2H | -O-CH₂ -Ph (Cbz) | This singlet corresponds to the two benzylic protons of the Cbz group. Their equivalence leads to a singlet, which is a hallmark of this protecting group. |

| ~ 4.90 | d | 1H | -NH - | The amide proton signal is often broad and its position is solvent-dependent. It is expected to show coupling to the adjacent α-proton (Hα), appearing as a doublet. |

| ~ 3.80 | m | 1H | H α | This proton is adjacent to the chiral center, the nitrogen, and the CH₂OH group, leading to a complex multiplet. |

| ~ 3.65 & ~3.50 | m | 2H | -CH₂ OH | These are diastereotopic protons of the primary alcohol. They are inequivalent and will couple with each other (geminal coupling) and with Hα, resulting in two separate multiplets. |

| ~ 1.80 - 0.80 | m | 13H | Cyclohexyl & β-protons | The protons of the cyclohexyl ring and the two β-protons attached to the chiral center create a complex, overlapping series of multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectral Analysis

Carbon NMR provides a count of unique carbon environments. With broadband proton decoupling, each unique carbon appears as a singlet, offering a clear view of the carbon backbone.[1][2]

Anticipated ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~ 170 | C =O (Amide) | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |

| ~ 136 | Ar-C (Quaternary) | The quaternary aromatic carbon of the Cbz group to which the benzyl group is attached. |

| ~ 128.5, 128.0, 127.8 | Ar-C H | The protonated aromatic carbons of the phenyl ring. |

| ~ 67.0 | -O-C H₂-Ph (Cbz) | The benzylic carbon of the Cbz group. |

| ~ 65.0 | -C H₂OH | The carbon of the primary alcohol group. |

| ~ 55.0 | C Hα | The α-carbon, bonded to both nitrogen and the cyclohexyl-methyl group. |

| ~ 40.0 | C Hβ | The β-carbon, part of the propane backbone. |

| ~ 34.0, 33.0, 26.5, 26.0 | Cyclohexyl Carbons | The carbons of the cyclohexyl ring will appear as distinct signals in the aliphatic region.[3] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (e.g., Bruker 400/500 MHz Spectrometer):

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire with a 30-degree pulse angle and a 2-second relaxation delay. Accumulate at least 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum similarly.

-

Integrate the ¹H NMR signals.

-

NMR Analysis Workflow

Caption: Workflow for NMR-based structural verification of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as unique vibrational fingerprints.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~ 3350 | Broad, Strong | Alcohol O-H | Stretching |

| ~ 3300 | Medium | Amide N-H | Stretching |

| ~ 3060, 3030 | Weak | Aromatic C-H | Stretching |

| ~ 2925, 2850 | Strong | Aliphatic C-H | Stretching (Cyclohexyl) |

| ~ 1690 | Strong | Amide C=O | Stretching (Urethane) |

| ~ 1520 | Strong | Amide N-H | Bending |

| ~ 1250 | Strong | C-O | Stretching (Urethane) |

| ~ 1050 | Strong | C-O | Stretching (Alcohol) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and correlate them with the expected functional groups.

IR Analysis Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, offering the most direct evidence for its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound.

Predicted Mass Spectrum Analysis

In positive-ion ESI-MS, we expect to see the protonated molecule and common adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

-

Molecular Formula: C₁₇H₂₅NO₃

-

Exact Mass: 291.1834

-

Molecular Weight: 291.39

Anticipated ESI-MS Ions

| m/z (Daltons) | Ion Species | Rationale |

|---|---|---|

| 292.1907 | [M+H]⁺ | The protonated molecular ion; this is typically the base peak. |

| 314.1726 | [M+Na]⁺ | A common adduct formed from sodium ions present in the solvent or glassware. |

| 274.1799 | [M-H₂O+H]⁺ | Loss of water from the primary alcohol is a common fragmentation pathway. |

| 91.0542 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment from the benzyl group of the Cbz protecting group. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.

-

Instrument Setup: Use a calibrated ESI-MS instrument (e.g., a Q-TOF or Orbitrap for HRMS).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ peaks. For HRMS data, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

MS Analysis Workflow

Caption: Workflow for molecular weight confirmation by ESI-MS.

Conclusion: A Triad of Spectroscopic Confirmation

The structural elucidation of Z-Cyclohexylalaninol is not achieved by a single technique but by the synergistic integration of NMR, IR, and MS.

-

IR confirms the presence of the required functional groups (OH, NH, C=O).

-

MS confirms that the molecule has the correct molecular weight and elemental formula.

-

NMR provides the definitive proof of structure, mapping the precise arrangement of every proton and carbon atom and confirming the connectivity from the Cbz group through the chiral center to the cyclohexyl moiety.

By following the robust protocols and analytical logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their synthetic work and the reliability of their downstream applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

The Strategic Application of N-α-Benzyloxycarbonyl-L-Cyclohexylalanine (Z-Cha-OH) in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of the strategic use of N-α-Benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH) in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the context of the prevalent Fmoc/tBu orthogonal protection strategy. While Fmoc-protected amino acids are the standard choice for routine SPPS, the unique properties of the benzyloxycarbonyl (Z) protecting group offer distinct advantages in specific, challenging synthetic scenarios. This document elucidates the scientific rationale for employing this compound, detailing its role in mitigating steric hindrance, suppressing racemization, and enabling advanced orthogonal ligation and modification strategies. Comprehensive, field-proven protocols for coupling, selective on-resin deprotection, and final cleavage are provided, alongside a comparative analysis against its Fmoc-counterpart. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit for the synthesis of complex or sterically demanding peptides.

Introduction: Beyond the Fmoc/tBu Paradigm

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, largely dominated by the elegant and efficient Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal chemistry.[1] In this strategy, the temporary Nα-Fmoc group is cleaved by a mild base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are removed during the final cleavage with strong acid (e.g., trifluoroacetic acid, TFA).

However, the synthesis of "difficult sequences"—those containing sterically hindered residues, prone to aggregation, or requiring site-specific modifications—often demands a more nuanced approach.[2] The incorporation of L-Cyclohexylalanine (Cha), a bulky, non-proteinogenic analog of phenylalanine, is a prime example. While Fmoc-Cha-OH is commonly used, its large fluorenylmethoxycarbonyl group, coupled with the bulky cyclohexyl side chain, can present significant kinetic challenges during the coupling step.[3]

This is where N-α-Benzyloxycarbonyl-L-cyclohexylalanine (this compound) emerges as a strategic alternative. The Z-group, a classical urethane protecting group, is stable to both the basic conditions of Fmoc removal and the acidic conditions used for Boc-group cleavage, introducing a third dimension of orthogonality.[1] Its removal via hydrogenolysis provides a unique chemical handle for advanced synthetic strategies, such as late-stage N-terminal modification or the synthesis of branched and cyclic peptides.[]

The Scientific Rationale for Employing this compound

The decision to substitute the conventional Fmoc-Cha-OH with this compound is driven by several key scientific advantages rooted in the chemical properties of the benzyloxycarbonyl group.

Mitigation of Steric Hindrance and Racemization

The primary challenge with residues like Cha is overcoming the steric hindrance that impedes coupling reactions.[3] Incomplete couplings lead to deletion sequences that are often difficult to separate from the target peptide. Furthermore, forcing conditions (extended reaction times, elevated temperatures) can increase the risk of racemization at the α-carbon.[5]

The Z-group, being smaller than the Fmoc group, can offer a steric advantage during the coupling of the subsequent amino acid. More importantly, as a urethane-type protecting group, the Z-group is highly effective at suppressing racemization by inhibiting the formation of the transient oxazolone intermediate, which is the primary pathway for epimerization during carboxyl group activation.[5]

Enabling Orthogonal Deprotection Strategies

The most compelling reason to use this compound in an Fmoc/tBu workflow is the orthogonality of its deprotection. The Z-group is cleaved under reductive conditions (hydrogenolysis), which are completely orthogonal to the base-labile Fmoc group and the acid-labile tBu/Boc/Trt groups.[]

This tripartite orthogonal system allows for precise, selective deprotection at various stages of the synthesis:

-

Fmoc-group removal: Standard treatment with piperidine.

-

Z-group removal: On-resin catalytic transfer hydrogenation.

-

Side-chain/cleavage: Final treatment with strong acid (TFA).

This orthogonality is the foundation for advanced peptide architectures, as illustrated below.

Caption: Orthogonal deprotection scheme using Fmoc, Z, and tBu/Boc groups.

Comparative Performance: this compound vs. Fmoc-Cha-OH

While direct, head-to-head kinetic studies are scarce, a qualitative and semi-quantitative comparison can be synthesized from established principles of peptide chemistry. The choice of reagent is a balance between reactivity, cost, and the potential for side reactions.

| Performance Metric | This compound | Fmoc-Cha-OH | Rationale & References |

| Coupling Efficiency | Good to Excellent | Good to Excellent | Both are sterically hindered. Success is highly dependent on using potent coupling reagents like HATU or HCTU. The smaller Z-group may offer a slight kinetic advantage for the subsequent coupling.[3][6] |

| Racemization Suppression | Excellent | Very Good | Both are urethane-type protecting groups that effectively suppress racemization. The Z-group is a classic standard for minimizing this side reaction.[5] |

| Synthetic Versatility | High | Standard | The Z-group enables a third orthogonal deprotection scheme, allowing for selective N-terminal modifications while the peptide remains on-resin.[] |

| Cost | Generally Lower | Generally Higher | Fmoc-protected amino acids are often more expensive due to the cost of the fluorenylmethoxycarbonyl moiety. |

| Deprotection Conditions | Catalytic Hydrogenation | Mild Base (Piperidine) | Z-group removal requires a palladium catalyst and a hydrogen source, which may be incompatible with sulfur-containing residues (Met, Cys) unless properly protected.[] |

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for SPPS. They are provided as a robust starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Optimized Coupling of this compound

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.

Workflow Diagram:

Caption: Workflow for the HATU-mediated coupling of this compound.

Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard 20% piperidine in DMF protocol, followed by thorough washing with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color, indicating activation.

-

Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time may be extended or a double coupling may be performed.

-

Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. A negative test (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare for the next synthesis cycle.

Protocol 2: On-Resin Orthogonal Deprotection of the Z-Group

This protocol uses catalytic transfer hydrogenation with ammonium formate as a safe and effective hydrogen donor, avoiding the need for pressurized hydrogen gas.[7]

Workflow Diagram:

Caption: On-resin Z-group removal via catalytic transfer hydrogenation.

Reagents:

-

Z-protected peptide-resin

-

Palladium on Carbon (10% Pd/C), ~0.2 equivalents by weight relative to the resin

-

Ammonium Formate (HCOONH₄), 10 equivalents relative to resin loading

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Z-protected peptide-resin in DMF for at least 30 minutes.

-

Reaction Setup: In a suitable reaction vessel, add the swollen resin. In a separate flask, dissolve the ammonium formate in DMF (it may require gentle warming).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the resin.

-

Hydrogenolysis: Add the ammonium formate solution to the resin/catalyst slurry. Agitate the mixture at a slightly elevated temperature (e.g., 40°C) for 4-8 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS to check for the disappearance of the Z-protected starting material.

-

Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst. This step is critical.

-

Washing: Wash the resin extensively with DMF, followed by a mixture of Water/DMF (1:1) to remove excess ammonium formate, then DMF, and finally DCM. The resin is now ready for the next step, such as N-terminal modification or final cleavage.

Conclusion and Future Perspectives

The strategic incorporation of this compound into Fmoc-based SPPS workflows represents a powerful tool for the synthesis of complex peptides. Its primary advantages lie in the robust suppression of racemization and, most significantly, the introduction of a third layer of orthogonality. This allows for sophisticated molecular engineering, including site-specific modifications and the construction of novel peptide architectures that are difficult to access using standard Fmoc/tBu chemistry alone. While the additional deprotection step requires careful handling of a heterogeneous catalyst, the benefits of enhanced synthetic flexibility often outweigh this consideration for challenging target molecules. As the demand for more complex and potent peptide therapeutics grows, the judicious use of non-standard protecting groups like the Z-group will continue to be an essential strategy for peptide chemists.

References

- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes & Protocols: Activation of N-α-Carbobenzyloxy-L-cyclohexylalanine (Z-Cha-OH) for Amide Bond Formation

Abstract